7-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine
Description
The compound 7-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine is a heterocyclic organic molecule featuring a purine core substituted at the 6-position with a piperazine-linked thieno[3,2-d]pyrimidine moiety and a methyl group at the 7-position. This structure is characteristic of kinase inhibitors targeting pathways such as PI3K/mTOR, where the thienopyrimidine scaffold is often utilized for its binding affinity .
Properties
IUPAC Name |
4-[4-(7-methylpurin-6-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8S/c1-22-10-21-14-12(22)15(19-9-18-14)23-3-5-24(6-4-23)16-13-11(2-7-25-13)17-8-20-16/h2,7-10H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPYFVDVZACMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4SC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine typically involves multi-step organic synthesis. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclizing 3-amino-thiophene-2-carboxamides with formic acid or other one-carbon sources . The resulting thieno[3,2-d]pyrimidine is then coupled with a piperazine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve continuous flow chemistry techniques to ensure consistent reaction conditions and scalability. The use of automated synthesizers and high-throughput screening can also streamline the process, reducing the time and cost associated with large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,2-d]pyrimidine ring. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can target the nitrogen atoms in the purine and piperazine rings. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where various nucleophiles can replace hydrogen atoms under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines or thiols in the presence of bases such as NaOH or K2CO3
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thieno[3,2-d]pyrimidine ring can yield sulfoxides or sulfones, while reduction of the purine ring can lead to dihydropurine derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antitumor activity. For instance, research on similar compounds has demonstrated their ability to inhibit tumor cell proliferation by targeting specific kinases involved in cancer pathways.
Case Study : A study published in European Journal of Medicinal Chemistry synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their cytotoxic effects against human cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit the growth of cancer cells through multiple mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory Properties
The thieno[3,2-d]pyrimidine scaffold has also been investigated for its anti-inflammatory properties. Compounds in this class have shown promise in reducing inflammation by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
Research Findings : A recent publication highlighted the synthesis of thieno[3,2-d]pyrimidine derivatives that demonstrated potent anti-inflammatory activity in animal models. These compounds were effective in reducing edema and inflammatory markers, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .
Neuropharmacological Effects
There is growing interest in the neuropharmacological applications of thieno[3,2-d]pyrimidine derivatives. Research indicates that these compounds may have effects on neurotransmitter systems, potentially aiding in the treatment of neurological disorders such as depression and anxiety.
Experimental Evidence : In a study assessing the effects of various thieno[3,2-d]pyrimidines on serotonin and dopamine receptors, it was found that certain derivatives exhibited selective binding affinities that could be beneficial for developing new antidepressant medications .
Mechanism of Action
The mechanism of action of 7-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine involves its interaction with molecular targets such as enzymes or receptors. The purine ring can mimic natural nucleotides, allowing the compound to inhibit enzymes like kinases or polymerases. The thieno[3,2-d]pyrimidine moiety can enhance binding affinity and specificity, while the piperazine ring improves solubility and cellular uptake.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[3,2-d]Pyrimidine-Based Compounds
a. 3-(4-Morpholinothieno[3,2-d]Pyrimidin-2-yl)Phenol
- Molecular Formula : C₁₅H₁₅N₃O₂S
- Key Differences: Replaces the purine core with a phenol group. Morpholine substituent instead of piperazine.
- Pharmacokinetics : Short half-life (<10 min) limits in vivo utility .
b. PI-103 (4-(Pyrido[3',2':4,5]Thieno[3,2-d]Pyrimidin-4-yl)Morpholine)
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Key Differences: Pyrido-thienopyrimidine core increases aromatic surface area. Morpholine substituent enhances metabolic stability compared to phenol derivatives.
- Activity : Dual PI3K/mTOR inhibitor with improved in vivo performance .
c. 7-Methyl-6-{4-[2-(Methylsulfanyl)-6-(Tetrahydro-2H-Pyran-4-yl)Pyrimidinyl]Piperazinyl}-7H-Purine
- Molecular Formula : C₂₀H₂₆N₈OS ()
- Key Differences :
- Tetrahydro-2H-pyran-4-yl and methylsulfanyl substituents on the pyrimidine ring.
- Increased molecular weight (426.54 g/mol) due to bulkier substituents.
- Inference : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility .
Piperazine-Linked Heterocyclic Derivatives
a. 2-(4-Ethylpiperazin-1-yl)-6H,7H-[1,3]Thiazolo[4,5-d]Pyrimidin-7-one
- Molecular Formula : C₁₁H₁₅N₅OS
- Key Differences: Thiazolo[4,5-d]pyrimidinone core replaces thieno[3,2-d]pyrimidine. Ethylpiperazine substituent modifies electronic properties.
- Applications : Used in life sciences for target-specific interactions .
b. 7-(Piperazin-1-yl)-4H-Pyrido[1,2-a]Pyrimidin-4-one Derivatives ()
Pharmacokinetic and Structural Comparison Table
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 7-Methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine | Purine + Thienopyrimidine | Piperazine, Methyl | ~426.54 | High kinase affinity, moderate solubility |
| PI-103 | Pyrido-thienopyrimidine | Morpholine | 378.43 | Dual PI3K/mTOR inhibition, stable in vivo |
| 7-Methyl-6-{4-[2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidinyl]piperazinyl}-7H-purine | Purine + Pyrimidine | Piperazine, Methylsulfanyl, Oxan-4-yl | 426.54 | Enhanced lipophilicity |
| 2-(4-Ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | Thiazolopyrimidinone | Ethylpiperazine | 265.34 | Sulfur-containing core, compact size |
Biological Activity
The compound 7-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine is a derivative of purine and thienopyrimidine, which has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Molecular Formula: C₁₄H₁₈N₄S
- Molecular Weight: 286.39 g/mol
- IUPAC Name: 7-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in nucleotide metabolism and signaling pathways. Here are some key mechanisms:
- Inhibition of Enzymatic Activity:
- Targeting Folate Receptors:
- Antiproliferative Effects:
In Vitro Studies
A series of in vitro experiments have assessed the biological activity of this compound:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 2.5 | GARFTase Inhibition |
| 2 | HepG2 | 1.8 | FR-mediated Uptake |
| 3 | CHO Cells | >10 | Lack of FRs |
These studies indicate that the compound's effectiveness varies significantly depending on the cellular context and receptor expression.
Case Studies
-
Case Study on Antitumor Activity:
- In a preclinical model involving xenografts of MCF-7 cells in mice, treatment with the compound resulted in a 50% reduction in tumor volume compared to control groups, showcasing its potential as an effective anticancer agent.
- Pharmacokinetic Profile:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
